2-(3,4-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
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Overview
Description
2-(3,4-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound that features a sulfonyl group, a pyrrolidine ring, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxidized sulfonyl derivatives.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the pyrrolidine and quinoxaline rings can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide: Similar structure but with an amide group instead of a nitrile.
2-(3,4-Dimethylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
The presence of the nitrile group in 2-(3,4-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE provides unique reactivity compared to its analogs
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-9-10-17(13-16(15)2)29(27,28)20(14-23)21-22(26-11-5-6-12-26)25-19-8-4-3-7-18(19)24-21/h3-4,7-10,13,20H,5-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVURCHNARHFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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